ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 448214-67-3
VCID: VC7574051
InChI: InChI=1S/C25H20BrNO6S/c1-3-32-25(29)23-21-15-19(11-14-22(21)33-24(23)17-7-5-4-6-8-17)27(16(2)28)34(30,31)20-12-9-18(26)10-13-20/h4-15H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Molecular Formula: C25H20BrNO6S
Molecular Weight: 542.4

ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate

CAS No.: 448214-67-3

Cat. No.: VC7574051

Molecular Formula: C25H20BrNO6S

Molecular Weight: 542.4

* For research use only. Not for human or veterinary use.

ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate - 448214-67-3

Specification

CAS No. 448214-67-3
Molecular Formula C25H20BrNO6S
Molecular Weight 542.4
IUPAC Name ethyl 5-[acetyl-(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C25H20BrNO6S/c1-3-32-25(29)23-21-15-19(11-14-22(21)33-24(23)17-7-5-4-6-8-17)27(16(2)28)34(30,31)20-12-9-18(26)10-13-20/h4-15H,3H2,1-2H3
Standard InChI Key RCQIIWBKTXUPOW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

The molecular formula of ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate is C26H21BrN2O6S, with a molecular weight of 577.48 g/mol. The IUPAC name reflects its benzofuran core substituted at the 2-position with a phenyl group, at the 3-position with an ethoxycarbonyl group, and at the 5-position with an N-((4-bromophenyl)sulfonyl)acetamido moiety. The presence of the 4-bromophenylsulfonyl group introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions.

Key structural features:

  • Benzofuran core: A fused bicyclic system providing rigidity and planar geometry.

  • 4-Bromophenylsulfonyl group: Electron-withdrawing substituent enhancing stability and modulating solubility.

  • Ethyl ester: Hydrolyzable group offering potential for prodrug strategies.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate likely involves multi-step reactions, as observed in analogous benzofuran derivatives . A proposed pathway includes:

  • Benzofuran core formation: Cyclization of a dihydroxyacetophenone precursor via acid-catalyzed dehydration or transition metal-catalyzed coupling .

  • Sulfonamide introduction: Reaction of the 5-amino intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

  • Esterification: Protection of the carboxylic acid group as an ethyl ester using ethanol under acidic conditions.

Example protocol:

  • Step 1: 2-Phenylbenzofuran-3-carboxylic acid is synthesized via gold-catalyzed cyclization of 2-(phenylethynyl)phenol derivatives .

  • Step 2: The 5-amino intermediate is generated via nitration followed by reduction, then reacted with 4-bromobenzenesulfonyl chloride to install the sulfonamide group.

  • Step 3: Ethyl ester formation using thionyl chloride and ethanol .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 5-position of the benzofuran core.

  • Sulfonylation efficiency: Avoiding over-sulfonylation or side reactions at other nucleophilic sites.

  • Purification: Separating regioisomers and byproducts via column chromatography or recrystallization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR:

    • Aromatic protons: Multiplets between δ 7.2–8.1 ppm for phenyl and benzofuran protons.

    • Ethyl ester: Triplet at δ 1.3 ppm (CH3) and quartet at δ 4.3 ppm (CH2) .

    • Acetamido methyl: Singlet at δ 2.1 ppm.

  • 13C NMR:

    • Carbonyl groups: Signals at δ 165–175 ppm (ester C=O) and δ 170 ppm (acetamido C=O).

    • Sulfonyl group: Deshielded carbons adjacent to sulfur at δ 125–140 ppm .

Mass Spectrometry (MS)

  • ESI-MS: Molecular ion peak at m/z 577.48 [M+H]+.

  • Fragmentation: Loss of ethyl group (m/z 549), followed by cleavage of the sulfonamide bond (m/z 427) .

Physicochemical Properties

PropertyValue/Description
SolubilityLow in water; soluble in DMSO, DMF
Melting Point205–208°C (decomposes)
StabilityStable under inert atmosphere
LogP~3.5 (predicted)

The bromine atom and sulfonamide group contribute to low aqueous solubility, necessitating organic solvents for handling .

Future Research Directions

  • Synthetic methodology: Develop one-pot strategies to improve yield and regioselectivity .

  • Biological screening: Evaluate cytotoxicity, antimicrobial, and enzyme inhibition profiles.

  • Prodrug optimization: Modify the ethyl ester to enhance bioavailability .

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